molecular formula C16H14ClNO B2562545 4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol CAS No. 1232824-87-1

4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol

Cat. No.: B2562545
CAS No.: 1232824-87-1
M. Wt: 271.74
InChI Key: VMFIPJNXSDIAMR-VCHYOVAHSA-N
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Description

4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol is a chemical compound that belongs to the class of phenols It is characterized by the presence of a chloro group and an indene moiety linked through an imino group to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol typically involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 2,3-dihydro-1H-indene-5-amine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol involves its interaction with cellular proteins and enzymes. The phenol group can form hydrogen bonds with amino acid residues, while the chloro group can participate in halogen bonding. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methylphenol: Similar structure but lacks the indene moiety.

    4-chloro-3-methylphenol: Similar structure with a different substitution pattern on the phenol ring.

    4-chloro-2-hydroxybenzaldehyde: Precursor in the synthesis of the target compound.

Uniqueness

4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol is unique due to the presence of the indene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-chloro-2-(2,3-dihydro-1H-inden-5-yliminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO/c17-14-5-7-16(19)13(8-14)10-18-15-6-4-11-2-1-3-12(11)9-15/h4-10,19H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFIPJNXSDIAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)N=CC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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